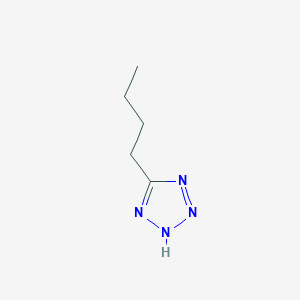

5-butyl-1H-tetrazole

概要

説明

5-butyl-1H-tetrazole is a member of the tetrazole family, which consists of a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their stability and diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting compound for scientific research and industrial applications.

作用機序

Target of Action

5-Butyl-1H-tetrazole, also known as 5-butyl-2H-tetrazole, is a synthetic organic compound that belongs to the tetrazole family . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Mode of Action

The tetrazole ring is considered a biomimic of the carboxylic acid functional group . This means that this compound can interact with biological targets in a similar way to carboxylic acids.

Biochemical Pathways

Tetrazoles escape most of the Phase II biotransformation of carboxylic acids . This means that they are less likely to be metabolized and excreted, which can increase their bioavailability and duration of action.

Pharmacokinetics

As a tetrazole, it is expected to be resistant to metabolic degradation, which can increase its bioavailability .

Result of Action

As a tetrazole, it is expected to interact with biological targets in a similar way to carboxylic acids . This can result in various biological effects, depending on the specific target and the environmental conditions.

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, tetrazoles are stable over a wide pH range and are also stable to various oxidizing and reducing agents . This means that the action of this compound can be relatively stable under different environmental conditions.

準備方法

Synthetic Routes and Reaction Conditions

5-butyl-1H-tetrazole can be synthesized through several methods. One common approach involves the cycloaddition reaction of organic nitriles with sodium azide. This reaction can be catalyzed by various agents, such as zinc salts or indium(III) chloride, to improve yield and efficiency . Another method involves the use of diphenyl phosphorazidate (DPPA) under reflux conditions in xylenes .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs environmentally friendly and cost-effective catalysts. For example, lanthanum nitrate hexahydrate can be used as a catalyst in a one-pot multicomponent reaction involving aldehydes, hydroxylamine hydrochloride, and sodium azide . This method offers high yields and operational simplicity, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

5-butyl-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.

Reduction: Reduction of tetrazoles can lead to the formation of amines.

Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium azide, zinc salts, and diphenyl phosphorazidate. Reaction conditions often involve refluxing in solvents like xylenes or using microwave irradiation to accelerate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield tetrazole N-oxides, while reduction can produce amines.

科学的研究の応用

5-butyl-1H-tetrazole has a wide range of applications in scientific research:

類似化合物との比較

Similar Compounds

- 5-methyl-1H-tetrazole

- 5-ethyl-1H-tetrazole

- 5-propyl-1H-tetrazole

Uniqueness

5-butyl-1H-tetrazole is unique due to its butyl substituent, which can influence its chemical and physical properties. Compared to other tetrazoles, the butyl group can affect the compound’s solubility, reactivity, and interaction with biological targets. This makes this compound a valuable compound for exploring new applications and understanding the structure-activity relationships of tetrazoles .

生物活性

5-butyl-1H-tetrazole is a member of the tetrazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound features a five-membered ring containing four nitrogen atoms, which contributes to its unique pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves the [3+2] cycloaddition reaction between nitriles and sodium azide. This method has been optimized to yield high purity and efficiency. For instance, a recent study demonstrated that using solid acid resins as catalysts can enhance the reaction conditions, resulting in yields ranging from 80% to 100% under microwave irradiation conditions .

Table 1: Comparison of Synthesis Methods for this compound

| Method | Yield (%) | Conditions |

|---|---|---|

| Microwave Irradiation | 80-100 | Nitrile + NaN3, solid acid resin |

| Conventional Heating | 60-80 | Nitrile + NaN3, solvent-based |

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it exhibits inhibitory effects against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell membranes, although further studies are required to elucidate the precise pathways.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of tetrazole derivatives, including this compound. For example, cell viability assays indicated that certain tetrazole analogs can inhibit the proliferation of cancer cell lines such as U2OS (human osteosarcoma) cells at concentrations as low as 20 µM . The selectivity towards specific cancer cell types suggests a promising avenue for targeted cancer therapies.

The biological activity of this compound is often attributed to its ability to interact with various biological targets. The presence of multiple nitrogen atoms allows it to function as a versatile pharmacophore, capable of forming hydrogen bonds with receptor sites. This property enhances its binding affinity and selectivity towards specific enzymes and receptors involved in disease pathways .

Case Studies

- Antimicrobial Activity : A study assessing the antibacterial efficacy of several tetrazole derivatives found that compounds similar to this compound exhibited higher activity against E. coli compared to traditional antibiotics. This suggests a potential role for tetrazoles in combating antibiotic-resistant strains .

- Cancer Cell Growth Inhibition : In another investigation, biphenyl tetrazole derivatives were tested for their antiproliferative effects on cancer cells. Results indicated that these compounds could significantly reduce cell viability at specific concentrations, highlighting their potential as chemotherapeutic agents .

特性

IUPAC Name |

5-butyl-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-2-3-4-5-6-8-9-7-5/h2-4H2,1H3,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJRIBZRHLPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。